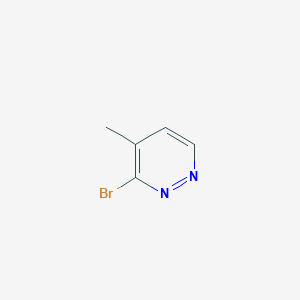

3-Bromo-4-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMFDMSMPJLATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855662 | |

| Record name | 3-Bromo-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416373-61-9 | |

| Record name | 3-Bromo-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylpyridazine (CAS 1416373-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylpyridazine, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its physicochemical properties, plausible synthetic routes, expected reactivity—particularly in palladium-catalyzed cross-coupling reactions—and safety considerations. This guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile pyridazine derivative into their discovery and development pipelines.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a valuable component in the design of novel bioactive molecules. The introduction of a bromine atom, as in this compound, provides a crucial handle for synthetic diversification, enabling the construction of complex molecular architectures through a variety of chemical transformations. This guide focuses specifically on the 3-bromo-4-methyl isomer, a compound poised for application in areas requiring precise control over molecular structure and function.

Physicochemical Properties and Characterization

This compound is a brown solid at room temperature. While extensive experimental data is not widely published, its fundamental properties have been reported by various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1416373-61-9 | |

| Molecular Formula | C₅H₅BrN₂ | |

| Molecular Weight | 173.01 g/mol | |

| Appearance | Brown solid | |

| Storage | 2-8°C |

Due to the limited availability of published spectroscopic data, researchers are advised to perform full analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) upon receipt of this compound to verify its identity and purity.

Proposed Synthesis of this compound

This approach involves the cycloaddition of a 1,2,4,5-tetrazine with an appropriately substituted enol ether, followed by the elimination of dinitrogen. For the synthesis of this compound, a potential pathway would involve the reaction of 3-bromo-1,2,4,5-tetrazine with the silyl enol ether of propanone.

Proposed Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction

-

Step 1: Preparation of the Silyl Enol Ether. To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium dropwise. Stir the resulting LDA solution for 30 minutes. Add propanone dropwise and stir for another 45 minutes. Finally, add trimethylsilyl chloride (TMSCl) and allow the reaction to warm to room temperature. The silyl enol ether can be purified by distillation.

-

Step 2: Cycloaddition Reaction. In a separate flask, dissolve 3-bromo-1,2,4,5-tetrazine in an anhydrous, non-polar solvent such as dichloromethane or toluene under an inert atmosphere. Cool the solution to 0 °C. Add the prepared silyl enol ether dropwise.

-

Step 3: Aromatization. Allow the reaction mixture to slowly warm to room temperature. The cycloaddition is typically followed by a spontaneous retro-Diels-Alder reaction, eliminating dinitrogen gas and forming the dihydropyridazine intermediate. Subsequent oxidation (which can sometimes occur in situ) or treatment with a mild oxidizing agent will yield the aromatic this compound.

-

Step 4: Work-up and Purification. Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The primary synthetic utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal candidate for several key cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyridazines.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Coupling with alkenes to form substituted olefins.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions provide a modular approach to building molecular complexity, making this compound a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and will likely require optimization for specific substrates.

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care. It is intended for research and development use only.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

Conclusion

This compound is a promising heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry and related fields. Its utility is primarily derived from its amenability to a wide range of palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse substituents. While detailed synthetic and application data in the peer-reviewed literature is still emerging, this guide provides a solid foundation for researchers to begin working with this compound. The proposed synthetic route and general reaction protocols offer a starting point for the exploration of its chemical space. As with any chemical, proper safety precautions are paramount.

References

3-Bromo-4-methylpyridazine molecular structure

An In-depth Technical Guide to 3-Bromo-4-methylpyridazine: A Versatile Heterocyclic Building Block

Authored by: A Senior Application Scientist

Introduction: The Rise of the Pyridazine Scaffold in Modern Chemistry

The landscape of heterocyclic chemistry is continually evolving, with certain scaffolds emerging as "privileged structures" due to their unique physicochemical properties and profound impact on biological activity. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in recent years within the drug discovery and materials science communities.[1][2]

Unlike its more ubiquitous phenyl or pyridine counterparts, the pyridazine core possesses a distinct electronic profile characterized by weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding.[1][3] These attributes can be instrumental in modulating a molecule's pharmacokinetic properties, such as improving aqueous solubility, reducing cytochrome P450 inhibition, and mitigating interactions with the hERG potassium channel.[1] The recent FDA approvals of relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor, both of which feature a pyridazine moiety, underscore the therapeutic potential of this heterocycle.[1]

This guide focuses on a specific, functionalized derivative: This compound (CAS: 1416373-61-9) . This molecule represents a valuable and versatile building block for synthetic chemists. The presence of a bromine atom at the 3-position offers a reactive handle for a multitude of cross-coupling reactions, while the methyl group at the 4-position provides a steric and electronic anchor that can be used to fine-tune molecular interactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the structure, properties, synthesis, reactivity, and potential applications of this promising compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyridazine ring substituted with a bromine atom and a methyl group on adjacent carbon atoms. This arrangement imparts specific electronic and steric characteristics that dictate its reactivity and potential utility.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1416373-61-9 | [4] |

| Molecular Formula | C₅H₅BrN₂ | [4][5] |

| Molecular Weight | 173.01 g/mol | [4][5] |

| Appearance | Brown solid | |

| SMILES | CC1=C(N=NC=C1)Br | [4][5] |

| Boiling Point | 280.8 ± 20.0 °C (Predicted) | [6] |

| Storage Temperature | 2-8°C |

Synthetic Pathways: A Regioselective Approach

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, modern synthetic methodologies for constructing highly substituted pyridazines offer a reliable blueprint. A particularly effective strategy for achieving the desired 3,4-substitution pattern is the Lewis acid-mediated inverse-electron-demand Diels-Alder (iEDDA) reaction.[7]

This approach offers high regioselectivity, which is often a challenge in the synthesis of polysubstituted pyridazines.[7] The proposed pathway involves the reaction of a 3-monosubstituted s-tetrazine with a corresponding silyl enol ether.

Caption: Proposed synthetic workflow for this compound via iEDDA.

Experimental Protocol: Generalized iEDDA Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of 3-bromo-pyridazines.[7] Optimization will be required for this specific substrate combination.

-

Preparation of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the silyl enol ether (1.4 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Initiation of Reaction: Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid catalyst (e.g., Boron Trifluoride Etherate) dropwise.

-

Addition of Tetrazine: Slowly add a solution of 3-Bromo-1,2,4,5-tetrazine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically rapid.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Causality Behind Experimental Choices:

-

Inverse-Electron-Demand: The electron-deficient s-tetrazine readily reacts with the electron-rich silyl enol ether.

-

Lewis Acid Catalysis: The Lewis acid activates the tetrazine, accelerating the cycloaddition and enhancing regioselectivity.

-

Low Temperature: Conducting the reaction at low temperatures helps to control the reaction rate and minimize potential side reactions.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the silyl enol ether and the Lewis acid catalyst.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its potential for diversification. The electron-deficient nature of the pyridazine ring, combined with the reactive C-Br bond, makes it an ideal substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.[8]

Caption: Key cross-coupling reactions utilizing this compound.

These transformations allow for the facile introduction of a wide range of substituents at the 3-position, enabling the construction of large and diverse chemical libraries for screening in drug discovery programs. The methyl group at the 4-position can serve to modulate the conformation of the introduced substituent, potentially influencing binding to a biological target.

Potential Applications in Drug Discovery

While this compound itself has no documented therapeutic applications, its core structure is a key feature in many biologically active compounds. Substituted pyridazines have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: The pyridazine scaffold is found in numerous compounds designed to inhibit protein kinases, which are critical regulators of cancer cell proliferation.[9]

-

Anti-inflammatory and Antihypertensive Effects: Various pyridazine derivatives have been explored for their potential in treating inflammation and cardiovascular diseases.[2]

-

Neurological and Infectious Diseases: This heterocycle is also a component of molecules targeting neurological disorders and infectious agents.[9]

Given this precedent, this compound is a highly attractive starting material for the synthesis of novel therapeutic agents. Its ability to undergo predictable and efficient diversification makes it an ideal candidate for lead optimization campaigns in medicinal chemistry.

Analytical Characterization

A full analytical characterization is essential for confirming the identity and purity of this compound. While specific spectral data is not publicly available, the expected signatures can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridazine ring, as well as a singlet in the aliphatic region for the three protons of the methyl group.

-

¹³C NMR: The carbon NMR spectrum should display five signals, corresponding to the five unique carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement, showing the characteristic isotopic pattern for a monobrominated compound.

-

Infrared Spectroscopy (IR): The IR spectrum would likely show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyridazine ring.

It is imperative for researchers to acquire and interpret this full suite of analytical data to validate the structure and purity of any synthesized or purchased batch of this compound. Chemical suppliers like Ambeed have indicated the availability of such data upon request.[5]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place, away from incompatible materials. Supplier recommendations suggest storage at 2-8°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed and specific safety information.

Conclusion

This compound is a promising, yet underexplored, heterocyclic building block. Its molecular architecture combines the advantageous physicochemical properties of the pyridazine core with a strategically placed reactive handle for chemical diversification. As the importance of the pyridazine scaffold in medicinal chemistry continues to grow, the utility of well-designed, functionalized intermediates like this compound will undoubtedly increase. This guide provides a foundational understanding of its properties, a roadmap for its synthesis, and an overview of its potential to empower the next generation of drug discovery and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Google Grounding API.

- EON Biotech. (n.d.). Pyridazine, 3-bromo-4-methyl- – (1416373-61-9).

- Rlavie. (n.d.). This compound|CAS 1416373-61-9.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.

- Asif, M. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Mini-Reviews in Organic Chemistry, 20(2), 100-123.

- Benchchem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.

- Sigma-Aldrich. (n.d.). This compound.

- Ambeed. (n.d.). 1416373-61-9|this compound.

- ChemBK. (n.d.). CAS 1416373-61-9.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink.

- Bourguignon, J. J., Oumouch, S., & Schmitt, M. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Mini-Reviews in Organic Chemistry, 3(2), 147-156.

- Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. eontrading.uk [eontrading.uk]

- 5. 1416373-61-9 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. chembk.com [chembk.com]

- 7. DSpace-CRIS [zora.uzh.ch]

- 8. Use of Polyfunctionalized Pyridazines as Reactive Species for Bui...: Ingenta Connect [ingentaconnect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Guide to 3-Bromo-4-methylpyridazine: A Versatile Scaffold for Modern Drug Discovery

Foreword: The Strategic Value of the Pyridazine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of molecular scaffolds. These core structures must offer both biological relevance and synthetic versatility. The pyridazine ring, a 1,2-diazine heterocycle, has firmly established itself as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of agents targeting various disease pathways, from oncology to inflammatory disorders.[3][4]

This guide focuses on a particularly valuable, functionalized derivative: 3-Bromo-4-methylpyridazine (C₅H₅BrN₂) . The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position transforms the simple pyridazine core into a powerful and versatile building block. The bromine atom serves as a reactive handle for a host of modern cross-coupling reactions, enabling the precise and modular installation of diverse functionalities. This capability is paramount for researchers and drug development professionals aiming to construct libraries of compounds for structure-activity relationship (SAR) studies and to optimize lead candidates. This document provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, designed to empower scientists to fully leverage this key intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis. These parameters govern choices regarding reaction solvents, purification methods, and storage conditions. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1416373-61-9 | [2][5] |

| Molecular Formula | C₅H₅BrN₂ | [5] |

| Molecular Weight | 173.01 g/mol | [5] |

| Boiling Point | 280.8 ± 20.0 °C (Predicted) | [No Result Found] |

| Density | 1.596 ± 0.06 g/cm³ (Predicted) | [No Result Found] |

| pKa | 1.54 ± 0.10 (Predicted) | [No Result Found] |

| Storage | Store under inert atmosphere, freezer (-20°C) | [No Result Found] |

Regioselective Synthesis: The Inverse-Electron-Demand Diels-Alder Approach

The production of functionalized pyridazines with high regiocontrol has historically been a synthetic challenge. However, modern methodologies provide an elegant and efficient solution. The premier method for synthesizing 3-bromo-4-alkyl-pyridazines is the Lewis acid-mediated inverse-electron-demand Diels-Alder (iEDDA) reaction.[6][7] This approach offers exceptional control over the substitution pattern, a critical factor for downstream applications.

The causality behind this choice of strategy is rooted in its efficiency and precision. The iEDDA reaction proceeds between an electron-deficient diene (3-bromo-1,2,4,5-tetrazine) and an electron-rich dienophile (the silyl enol ether of propanone), followed by a retro-Diels-Alder extrusion of dinitrogen to form the aromatic pyridazine ring. The use of a Lewis acid, such as boron trifluoride etherate, catalyzes the cycloaddition, allowing the reaction to proceed under mild conditions.[7] This method avoids the harsh conditions and potential for isomeric mixtures associated with classical condensation approaches.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general methodology reported for the synthesis of 3-bromo-4-substituted pyridazines.[7]

-

System Validation: All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Lewis acid and reacting with the silyl enol ether.

-

Step 1: Reagent Preparation

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1,2,4,5-tetrazine (1.0 equiv).

-

Dissolve the tetrazine in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

-

Step 2: Reaction Initiation

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add (prop-1-en-2-yloxy)trimethylsilane (the silyl enol ether of acetone, 1.2 equiv.) via syringe.

-

Add boron trifluoride etherate (BF₃·OEt₂, 1.1 equiv.) dropwise. The choice of a Lewis acid is critical; BF₃·OEt₂ effectively activates the tetrazine towards cycloaddition at low temperatures.

-

-

Step 3: Reaction Progression

-

Stir the mixture at -78 °C for 2 hours.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting tetrazine is consumed. The disappearance of the characteristic deep color of the tetrazine is a strong visual indicator of reaction completion.

-

-

Step 4: Work-up and Extraction

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer three times with DCM.

-

-

Step 5: Purification

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the final product, this compound.

-

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the reactivity of its C-Br bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile transformations in modern organic chemistry. These reactions allow for the modular construction of complex molecules from readily available building blocks, a strategy that is central to efficient drug discovery.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction enables the introduction of a wide variety of aryl or heteroaryl substituents at the 3-position, which is a common strategy for exploring the SAR of kinase inhibitors and other therapeutic agents.

Causality of Protocol Choices: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., Na₂CO₃ or K₃PO₄) is crucial. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle. The solvent system, often a mixture of an organic solvent like DME or toluene with water, ensures that both the organic-soluble halide and the often water-soluble boronate salt are accessible to the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-aryl-4-methylpyridazine product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general method for coupling aryl halides with a vast range of primary and secondary amines.[7] Applying this reaction to this compound allows for the introduction of diverse amino-functionalities, which can act as key hydrogen-bond donors or acceptors, significantly influencing a molecule's binding affinity and pharmacokinetic properties.

Causality of Protocol Choices: This reaction requires a palladium source and, critically, a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., RuPhos, XPhos) are essential as they promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), a suitable phosphine ligand like RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Reagent Addition: Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vial and heat to 90-110 °C for 12-24 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction, pass it through a short plug of celite, and rinse with ethyl acetate.

-

Purification: Concentrate the filtrate and purify by column chromatography to obtain the 3-amino-4-methylpyridazine derivative.

Sonogashira Coupling: Installing C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. These motifs are valuable in drug design as rigid linkers or as precursors for further transformations. Using this compound, this reaction enables the extension of the molecular framework with linear, sp-hybridized carbon chains.

Causality of Protocol Choices: The classic Sonogashira reaction employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the alkyne. The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is much more reactive in the transmetalation step with the palladium center than the alkyne itself. An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the alkyne and often as the solvent.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Representative Protocol: Sonogashira Coupling

-

Setup: To a flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

-

Reagent/Solvent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, followed by the terminal alkyne (1.1 equiv.).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2-8 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter to remove the amine hydrobromide salt.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 3-alkynyl-4-methylpyridazine product.

Applications in Kinase Inhibitor Research

The true value of a building block like this compound is realized in its application. The pyridazine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 3,4-disubstituted pyridazine core, readily accessible from this compound, is a key structural motif in many potent and selective kinase inhibitors. The nitrogen atoms of the pyridazine ring often act as crucial hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket of the target kinase. The substituents at the 3- and 4-positions can then be tailored to occupy adjacent hydrophobic pockets and provide additional interactions, thereby enhancing potency and selectivity.[4]

For example, novel classes of 3,6-disubstituted pyridazines have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Similarly, pyrazolo[3,4-b]pyridine derivatives, which share a related nitrogen-rich heterocyclic core, have been successfully designed as inhibitors of Tropomyosin Receptor Kinases (TRKs), an important target in oncology.[3] The synthetic pathways enabled by this compound provide a direct route to generate libraries of analogous compounds, allowing researchers to rapidly explore the SAR and identify candidates with optimal therapeutic profiles.

Safety and Handling

As with all halogenated heterocyclic compounds, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As noted, storage in a freezer under an inert atmosphere is recommended for long-term stability. [No Result Found]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined structure provides a robust platform for creating molecular diversity through a suite of reliable and high-yielding cross-coupling reactions. The ability to regioselectively synthesize this building block via modern methods like the iEDDA reaction ensures a reliable supply for research and development. For scientists engaged in the design of next-generation therapeutics, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this compound is a critical step toward success.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30. [Link]

-

Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. BenchChem.

-

Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

-

Gomaa, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29931-29950. [Link]

-

Mishra, R., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences, 14(3), 133-146. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.

-

Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690, 3373-3382. [Link]

-

Schnell, S. D., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008-12023. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2026, from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

-

De la Cruz, P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 21, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

- BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis. BenchChem.

-

Al-Omair, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 15(1), 103501. [Link]

-

Wang, T., et al. (2018). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2915-2919. [Link]

-

Lamberth, C. (2018). Pyridazine Chemistry in Crop Protection. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 1416373-61-9 [sigmaaldrich.com]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1416373-61-9 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylpyridazine is a substituted pyridazine, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a methyl group on the pyridazine ring makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of functional groups. The methyl group can also be a site for further chemical modification or can influence the molecule's steric and electronic properties. A thorough understanding of the physical properties of this compound is essential for its effective use in research and development, particularly in designing synthetic routes, ensuring proper handling and storage, and for the physical characterization of its downstream products. This guide provides a comprehensive overview of the known physical properties of this compound, drawing from available data and providing context for its application.

Molecular Structure and Identification

This compound is identified by the Chemical Abstracts Service (CAS) number 1416373-61-9 . Its molecular formula is C₅H₅BrN₂, and it has a molecular weight of approximately 173.01 g/mol . The structure consists of a pyridazine ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position.

Summary of Physical Properties

The following table summarizes the available physical property data for this compound. It is important to note that much of the currently available quantitative data is predicted from computational models and awaits experimental verification.

| Physical Property | Value | Data Type |

| Appearance | Brown solid | Experimental |

| Molecular Formula | C₅H₅BrN₂ | - |

| Molecular Weight | 173.01 g/mol | - |

| Boiling Point | 280.8 ± 20.0 °C | Predicted[1] |

| Melting Point | Not available | - |

| Density | 1.596 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 1.54 ± 0.10 | Predicted[1] |

| Solubility | Not available | - |

| Storage Temperature | 2-8°C or -20°C (inert atmosphere) | Experimental[1] |

Detailed Physical Properties

Appearance

Experimentally, this compound is described as a brown solid. The color may be indicative of impurities, and purification, such as recrystallization or chromatography, may be necessary to obtain a higher purity solid, which could potentially be lighter in color.

Boiling Point

The predicted boiling point of this compound is 280.8 ± 20.0 °C[1]. This relatively high boiling point is expected for a molecule of its molecular weight and polarity. Experimental determination of the boiling point would require vacuum distillation to prevent decomposition at elevated temperatures.

Melting Point

To date, an experimentally determined melting point for this compound has not been reported in the available literature. For a crystalline solid, the melting point is a critical indicator of purity. A sharp melting point range would suggest a high-purity sample, while a broad range would indicate the presence of impurities.

Density

The predicted density of this compound is 1.596 ± 0.06 g/cm³[1]. This value is consistent with a solid organic molecule containing a bromine atom.

Solubility

Specific solubility data for this compound in various solvents is not currently available. However, based on its structure, it is expected to have limited solubility in nonpolar solvents and moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in protic solvents like water and alcohols is likely to be low.

Spectral Data

-

¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the ring, as well as the electron-donating effect of the methyl group.

-

¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyridazine ring, and a C-Br stretching vibration at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the pyridazine ring.

Experimental Protocols for Physical Property Determination

The following are generalized, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and should be adapted based on the specific equipment and safety guidelines of the research facility.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the chosen solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The spectrum is baseline corrected, and the wavenumbers of the absorption peaks are identified.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and ionized by a beam of electrons.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C or in a freezer at -20°C under an inert atmosphere is recommended to ensure long-term stability[1].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic chemistry. This guide has summarized the currently available physical property data for this compound. It is evident that while some fundamental information is known, such as its appearance and predicted properties, there is a clear need for comprehensive experimental characterization. Researchers and scientists working with this compound are encouraged to perform and publish detailed analyses of its physical properties to contribute to a more complete understanding of this important chemical entity. Such data will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and functional materials.

References

-

Rlavie. This compound|CAS 1416373-61-9. Accessed January 21, 2026. [Link]

Sources

3-Bromo-4-methylpyridazine: A Technical Guide for Researchers

An In-depth Examination of a Key Heterocyclic Building Block

Foreword

The landscape of modern drug discovery and materials science is intricately woven with the chemistry of heterocyclic compounds. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold. Its unique electronic properties and versatile substitution patterns have led to its incorporation in a wide array of biologically active molecules. This guide focuses on a specific, yet under-documented, derivative: 3-Bromo-4-methylpyridazine . Described as a brown solid, this compound presents both opportunities and challenges in its application. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into its known properties, potential synthetic strategies, and the underlying chemical principles governing its characteristics.

Physicochemical Properties and Structural Elucidation

This compound is a distinct chemical entity identified by the CAS Number 1416373-61-9. Its fundamental properties are summarized below, forming the basis for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1416373-61-9 | [1] |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Storage Conditions | 2-8°C | [1] |

The structure of this compound, featuring a pyridazine ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position, dictates its reactivity. The presence of the electronegative bromine atom and the electron-donating methyl group on the electron-deficient pyridazine ring creates a unique electronic environment that influences its chemical behavior.

The Question of Color: Understanding the Brown Appearance

The description of this compound as a brown solid is noteworthy, as many small, pure organic molecules are colorless or white. The color of an organic compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum, which is often due to the presence of chromophores and extended π-conjugated systems.

Several factors could contribute to the observed brown color:

-

Presence of Impurities: The most common reason for color in otherwise colorless organic solids is the presence of small amounts of highly colored impurities. These impurities can arise from the synthetic process, such as from starting materials, by-products, or degradation products. Oxidative degradation, in particular, can lead to the formation of polymeric materials with extended conjugation, which often appear yellow or brown.

-

Intermolecular Interactions: In the solid state, intermolecular charge-transfer interactions between adjacent molecules can lead to the absorption of visible light. The specific packing of this compound molecules in the crystal lattice could facilitate such interactions.

-

Inherent Electronic Properties: While less common for small, simple heterocycles, the intrinsic electronic structure of the molecule itself could, in principle, lead to absorption in the visible range. The interplay of the electron-withdrawing bromine and electron-donating methyl group on the pyridazine ring might lower the energy of electronic transitions, shifting absorption from the UV to the visible spectrum.

It is crucial for researchers to consider the purity of this compound when utilizing it in subsequent reactions, as colored impurities could potentially interfere with or participate in the desired chemical transformations. Purification techniques such as recrystallization or column chromatography are often employed to remove such impurities.

Synthetic Pathways: A Strategic Approach

One of the most common and versatile methods for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for this compound.

This approach would involve a suitably substituted 1,4-dicarbonyl precursor that, upon reaction with hydrazine, would yield the desired pyridazine ring. The challenge lies in the synthesis of the required dicarbonyl compound with the correct placement of the bromine and methyl groups.

An alternative strategy could involve the modification of a pre-existing pyridazine or pyridazinone core. For instance, a 4-methylpyridazin-3(2H)-one could be a potential precursor, which could then be subjected to bromination.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic nature of the pyridazine ring and the influence of its substituents. The pyridazine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack. The bromine atom at the 3-position is a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) reactions.

Potential Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 3-position. This is a powerful tool for elaborating the core structure.

-

Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex derivatives.

Sources

An In-depth Technical Guide to the Storage and Handling of 3-Bromo-4-methylpyridazine

Executive Summary: A Precautionary Approach

This guide provides a detailed framework for the safe storage and handling of 3-Bromo-4-methylpyridazine (CAS No. 1416373-61-9), a heterocyclic building block pertinent to pharmaceutical and chemical research. It is critical for all users to recognize that comprehensive, peer-reviewed data on the reactivity, stability, and toxicology of this specific compound are notably scarce in publicly available literature. The Safety Data Sheets (SDS) from multiple suppliers are largely incomplete, often stating "no data available" for key hazard classifications.[1]

Therefore, this document is constructed upon a foundation of precautionary principles. We will synthesize the limited available supplier data with established chemical principles for related structures, namely halogenated pyridazines and the well-characterized isomer, 3-Bromo-4-methylpyridine. This approach provides a conservative and robust safety protocol, empowering researchers to conduct their own thorough risk assessments prior to use. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Compound Identification and Physicochemical Properties

This compound is a substituted diazine, a class of aromatic heterocycles recognized for their utility in medicinal chemistry. Its structure incorporates an electron-deficient pyridazine ring, a methyl group, and a reactive bromine atom, suggesting its potential as a versatile intermediate in cross-coupling and nucleophilic substitution reactions.

While experimental data is limited, a combination of supplier information and predicted properties provides a baseline understanding of its physical characteristics.

| Property | Value | Source |

| CAS Number | 1416373-61-9 | [1][2] |

| Molecular Formula | C₅H₅BrN₂ | [2] |

| Molecular Weight | 173.01 g/mol | [2][3] |

| Appearance | Brown solid | |

| Boiling Point | 280.8 ± 20.0 °C (Predicted) | [4] |

| Density | 1.596 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.54 ± 0.10 (Predicted) | [4] |

| SMILES | CC1=C(Br)N=NC=C1 | [3][5] |

| InChIKey | JBMFDMSMPJLATB-UHFFFAOYSA-N | [3][4] |

Hazard Assessment & Toxicology: A Data-Informed, Comparative Analysis

The absence of comprehensive toxicological data for this compound necessitates a conservative approach to hazard assessment. One supplier, BLD Pharm, indicates a GHS classification of H302 (Harmful if swallowed).[5] However, this is not universally reported and lacks supporting experimental detail.

Expert Analysis Based on a Structural Analogue:

To construct a reliable safety profile, we will use data from the extensively studied isomer, 3-Bromo-4-methylpyridine (CAS 3430-22-6), as a surrogate for risk assessment. This is a prudent and scientifically justified approach, as the similar arrangement of functional groups suggests a comparable hazard profile. The primary hazards associated with the pyridine isomer are irritation to the skin, eyes, and respiratory system.[6][7]

| Hazard Statement (H-code) | GHS Classification | Target Compound (Pyridazine) | Analogue (Pyridine) |

| H302 | Acute Toxicity, Oral (Category 4) | Reported [5] | Assumed |

| H315 | Skin Corrosion/Irritation (Category 2) | Assumed | Reported [7] |

| H319 | Serious Eye Damage/Irritation (Category 2A) | Assumed | Reported [7] |

| H335 | STOT - Single Exposure (Respiratory Irrit.) (Category 3) | Assumed | Reported [7] |

Recommended Storage Protocols

Proper storage is paramount to maintaining the integrity of this compound and ensuring laboratory safety. The recommendations below are derived from supplier data and best practices for halogenated, electron-deficient heterocyclic compounds.

-

Temperature: Store in a freezer, under -20°C, or refrigerated at 2-8°C as specified by the supplier.[4][5] Low temperatures mitigate the rate of potential decomposition pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] The electron-deficient pyridazine ring can be susceptible to oxidative degradation, and an inert atmosphere prevents this and displaces moisture.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] This prevents contamination and hydrolysis. Use containers made of amber glass or opaque material to protect from light, as bromo-aromatic compounds can be light-sensitive.

-

Segregation: Store away from strong oxidizing agents, strong bases, and incompatible materials.

Standard Handling & Exposure Control Workflow

All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

4.1. Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. The causality for each recommendation is rooted in the assumed hazard profile.

| Protection Type | Specific Recommendations | Rationale |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][9] | Protects against splashes and solid particulates that can cause serious eye irritation. |

| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect gloves prior to use. Wear a flame-retardant lab coat and ensure full-length clothing. | Prevents skin contact, as the compound is assumed to be a skin irritant. |

| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. If engineering controls fail or for large spills, use a full-face respirator with a type ABEK (EN14387) respirator filter.[8] | Protects against inhalation of dust, which may cause respiratory irritation. |

4.2. Handling Workflow Diagram

The following workflow ensures a systematic and safe approach to handling the compound from retrieval to disposal.

Caption: Standard operating procedure for handling this compound.

Stability & Reactivity Profile

Stability: While specific stability data is unavailable, the compound is supplied as a solid and should be stable under the recommended storage conditions (cold, dark, inert atmosphere). Halogenated heterocycles can be sensitive to light and may slowly decompose over time, potentially releasing hydrogen bromide.

Reactivity & Incompatibilities:

-

Expected Reactivity: The bromine atom on the electron-deficient pyridazine ring is expected to be a good leaving group in nucleophilic aromatic substitution reactions. It is also an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable synthetic intermediate.

-

Incompatible Materials: Avoid contact with:

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

-

Strong Bases: Can promote decomposition or unwanted side reactions.

-

Heat, Flames, and Sparks: While the solid itself is not highly flammable, its decomposition products could be, and it may be used in flammable solvents.[10]

-

Emergency & First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

6.1. First Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[8][9]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[8][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

6.2. Accidental Release Measures (Spill Response)

The following workflow should be followed in the event of a spill.

Caption: Logical workflow for responding to an accidental spill.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous chemical waste.

-

Collect in a suitable, sealed, and clearly labeled container.

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][10]

-

Do not mix with other waste streams unless compatibility is confirmed. Handle uncleaned containers as you would the product itself.

References

-

Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. Rlavie. [Link]

-

Pyridazine, 3-bromo-4-methyl-. EON Biotech. [Link]

-

3-Bromo-4-methylpyridine. Pipzine Chemicals. [Link]

-

Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. ChemBuyersGuide.com. [Link]

-

3-Bromo-4-methylpyridine. PubChem. [Link]

-

The Versatility of 3-Bromo-4-methylpyridine in Heterocyclic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-4-methylpyridine, 96%. Ottokemi. [Link]

- Method for preparing 3-bromo-4-methylpyridine.

-

Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 1416373-61-9 | this compound | Bromides | Ambeed.com [ambeed.com]

- 4. This compound CAS#: 1416373-61-9 [amp.chemicalbook.com]

- 5. 1416373-61-9|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Navigating the Data Gap: A Technical Brief on 3-Bromo-4-methylpyridazine (CAS 1416373-61-9)

To the intended audience of researchers, scientists, and drug development professionals:

In the landscape of chemical synthesis and drug discovery, precise and comprehensive safety and application data for every intermediate is paramount. This guide was intended to provide an in-depth technical overview of 3-Bromo-4-methylpyridazine (CAS No. 1416373-61-9). However, a thorough investigation of publicly available scientific literature, supplier safety data sheets (SDS), and regulatory databases reveals a significant information gap for this specific heterocyclic building block.

Compound Identification and Physicochemical Properties

It is critical to distinguish between the pyridazine and pyridine isomers, as their physical and chemical properties, and consequently their toxicological profiles, can differ significantly.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1416373-61-9 | |

| Molecular Formula | C₅H₅BrN₂ | |

| Molecular Weight | 173.01 g/mol | |

| Appearance | Brown solid | |

| Predicted Boiling Point | 280.8 ± 20.0 °C | |

| Predicted Density | 1.596 ± 0.06 g/cm³ | |

| Predicted pKa | 1.54 ± 0.10 |

Note: Boiling point, density, and pKa are predicted values from chemical databases and should be treated as estimates.

Hazard Identification and Safe Handling

The available safety information for this compound is minimal and primarily derived from chemical suppliers. The Globally Harmonized System (GHS) classification is incomplete, with only one hazard statement officially noted in the sources found.

Known GHS Classification:

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given the lack of comprehensive data, a conservative approach based on the precautionary principle is required. The compound should be handled as if it were acutely toxic and an irritant to skin and eyes.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is essential to ensure user safety. The causality behind these choices is the mitigation of unknown potential hazards.

-

Engineering Controls: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.

-

Skin Protection: Impervious gloves (e.g., nitrile rubber, inspected before use) are required. A flame-retardant lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a full-face respirator with an appropriate filter (e.g., Type ABEK) must be used.

-

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere.[1] Recommended storage temperatures vary by supplier, ranging from 2-8°C to freezing at -20°C. Given this discrepancy, storage in a freezer at -20°C is the most conservative and recommended approach.

-

Incompatible Materials: While specific reactivity data is unavailable, as a standard precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the absence of a detailed SDS, emergency procedures must follow established best practices for hazardous chemicals.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Synthesis and Applications in Drug Development

A comprehensive search of the scientific literature did not yield specific, field-proven protocols for the synthesis of this compound or its direct application in drug development programs. Heterocyclic compounds, particularly pyridazines, are known to be important scaffolds in medicinal chemistry. Bromo-substituted heterocycles are versatile intermediates, often used in cross-coupling reactions to build molecular complexity.

Potential Synthetic Utility

The bromine atom on the pyridazine ring suggests that this compound is designed for use in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery.

-

Suzuki-Miyaura Coupling: The reaction of the bromide with a boronic acid or ester to form a C-C bond.[2]

-

Buchwald-Hartwig Amination: The reaction with an amine to form a C-N bond.[3]

-

Heck, Sonogashira, and Stille Couplings: Other palladium-catalyzed reactions to form C-C bonds.

Below is a generalized workflow illustrating how a bromo-heterocycle like this compound would conceptually be used in a drug discovery context.

Caption: Conceptual workflow for the use of this compound.

It must be stressed that this is a conceptual workflow. The optimal conditions (catalyst, ligand, base, solvent, temperature) for this compound have not been published and would require careful experimental development and optimization in the laboratory.

Conclusion and Recommendations

The current lack of comprehensive safety and application data for this compound demands that any researcher using this compound proceed with the utmost caution. All handling should be performed under the assumption that the material is hazardous, following the stringent engineering controls and PPE guidelines outlined above.

Researchers are strongly encouraged to perform small-scale trial reactions to determine reactivity and safe handling parameters before scaling up. Furthermore, it is recommended to request a complete and detailed Safety Data Sheet from the supplier. The scientific community would benefit greatly from the publication of toxicological studies and robust synthetic protocols involving this compound to fill the existing data gap.

References

Due to the scarcity of specific data for this compound, the reference list is limited. The conceptual reaction types are supported by general authoritative sources.

- Buchwald–Hartwig amination - Grokipedia. (n.d.).

-

Rlavie. (n.d.). This compound|CAS 1416373-61-9. Retrieved January 21, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

The Enigmatic Building Block: A Technical Guide to 3-Bromo-4-methylpyridazine for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to 3-Bromo-4-methylpyridazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to provide a comprehensive overview that is both scientifically rigorous and practically insightful. This guide will delve into the known properties, potential synthetic routes, and prospective applications of this molecule, while also candidly addressing the current limitations in the available body of research.

Executive Summary: A Tale of Two Isomers

An initial survey of the chemical literature reveals a significant disparity in the available information for this compound compared to its pyridine analogue, 3-Bromo-4-methylpyridine. The latter is a well-documented and widely utilized building block in the synthesis of pharmaceuticals, including proton pump inhibitors and phosphodiesterase type 4 (PDE4) inhibitors, as well as agrochemicals.[1] In contrast, this compound remains a comparatively enigmatic molecule with a sparse publication record. This guide aims to collate the existing data for this compound, supplement it with expert analysis based on the known reactivity of the pyridazine scaffold, and thereby provide a valuable resource for researchers venturing into this area of chemical space.

Nomenclature and Physicochemical Properties

The nomenclature and fundamental physicochemical properties of this compound are summarized below. It is crucial for researchers to use the correct CAS number to ensure the procurement of the intended compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | Pyridazine, 3-bromo-4-methyl- | |

| CAS Number | 1416373-61-9 | [2] |

| Molecular Formula | C5H5BrN2 | |

| Molecular Weight | 173.01 g/mol | |

| Appearance | Brown solid | |

| Storage Conditions | 2-8°C |

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization: A Frontier for Discovery

Proposed Synthetic Pathways

One potential approach to the synthesis of this compound could involve the diazotization of a corresponding aminopyridazine, a common strategy for the introduction of halides onto heterocyclic rings. Another possibility is the direct bromination of a suitable 4-methylpyridazine precursor, although regioselectivity could be a challenge.

A logical, albeit unverified, synthetic workflow is proposed below:

Spectroscopic Characterization